molecular formula C13H18ClNO2 B14429528 2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide CAS No. 81634-16-4

2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide

Cat. No.: B14429528
CAS No.: 81634-16-4
M. Wt: 255.74 g/mol
InChI Key: GIIBBZMGSATJLN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a dimethylphenyl group, and an ethoxymethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reactions and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with various functional groups.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • N-(2,6-Dimethylphenyl)-N-(ethoxymethyl)acetamide
  • 2-Chloro-N-(2-methylphenyl)-N-(ethoxymethyl)acetamide

Uniqueness

2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide is unique due to the presence of both the chloro and ethoxymethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

81634-16-4

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide

InChI

InChI=1S/C13H18ClNO2/c1-4-17-9-15(12(16)8-14)13-10(2)6-5-7-11(13)3/h5-7H,4,8-9H2,1-3H3

InChI Key

GIIBBZMGSATJLN-UHFFFAOYSA-N

Canonical SMILES

CCOCN(C1=C(C=CC=C1C)C)C(=O)CCl

Origin of Product

United States

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